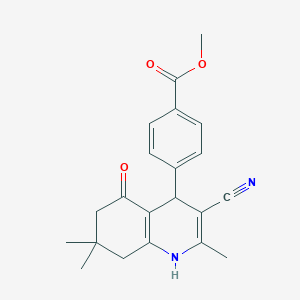
(4Z)-2-(1,3-Benzodioxol-5-yl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(2H-1,3-Benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and an oxazolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with an appropriate amine and a carbonyl source under controlled conditions to yield the final oxazolone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反応の分析
Types of Reactions
(4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, aminated derivatives, and functionalized benzodioxole compounds.
科学的研究の応用
(4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(2-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-aminophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C17H10N2O6 |
|---|---|
分子量 |
338.27 g/mol |
IUPAC名 |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10N2O6/c20-17-13(7-10-2-1-3-12(6-10)19(21)22)18-16(25-17)11-4-5-14-15(8-11)24-9-23-14/h1-8H,9H2/b13-7- |
InChIキー |
GORDUVHNVDGFHV-QPEQYQDCSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)
![2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689305.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)
![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)

![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)
![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)
![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)

![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)
